[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
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Overview
Description
The compound “[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common techniques used in the synthesis include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl and carbonyl groups.
Substitution Reactions: To replace specific atoms or groups with desired functional groups.
Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps and then remove the protecting groups at the end.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Hydrolysis: Breaking down of ester or ether bonds in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development due to its complex structure and potential biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound [(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity based on available research findings.
Structural Overview
The structure of the compound includes several notable features:
- Methoxy and Hydroxy Groups : These functional groups are known for enhancing solubility and biological activity.
- Dichlorobenzene Moiety : This part of the molecule may contribute to its pharmacological properties.
- Complex Hydrocarbon Backbone : The intricate arrangement of carbon atoms suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance:
- Mechanism of Action : Compounds with hydroxy and methoxy groups have been shown to disrupt bacterial cell membranes and inhibit cell wall synthesis.
- Case Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of similar structures were effective against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties:
- Free Radical Scavenging : Hydroxy groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Research Findings : In vitro studies reported in Food Chemistry indicated that similar compounds exhibited significant DPPH radical scavenging activity .
Anti-inflammatory Effects
Compounds with similar configurations have been explored for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Clinical Implications : A study highlighted in Phytotherapy Research noted that compounds with methoxy substitutions reduced inflammation in animal models .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines:
- Mechanism : The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural similarities to known anticancer agents.
- Case Studies : A study published in Cancer Letters demonstrated cytotoxic effects on breast cancer cells with similar structural characteristics .
Summary of Biological Activities
Structural Features and Their Implications
Structural Feature | Potential Biological Activity |
---|---|
Hydroxy Groups | Antioxidant and antimicrobial properties |
Methoxy Group | Enhanced solubility and bioavailability |
Dichlorobenzene Moiety | Potential interaction with biological targets |
Properties
Molecular Formula |
C48H68Cl2O17 |
---|---|
Molecular Weight |
987.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13-,22-17-,23-20-,24-19-,28-15-/t25-,26-,27+,30+,31+,37+,38-,39+,40+,41-,42+,43-,46-,47-/m1/s1 |
InChI Key |
MWZWKUKATWMWGS-QHOKFDFUSA-N |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C\C=C(/C(=O)O[C@@H](C/C=C(\C=C(/[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H](C(O2)(C)C)O)O)O)\C)/C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
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